Structural Uniqueness: Ethoxyethyl vs. Methoxyethyl at N-7 Differentiates CAS 442864-56-4 from the Closest Commercial Analog
The 2-ethoxyethyl group at N-7 represents the most immediate structural distinction between CAS 442864-56-4 and its closest commercially listed analog, 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione. The ethoxyethyl substituent (CH₂CH₂OCH₂CH₃) extends the N-7 side chain by one methylene unit compared to the methoxyethyl variant (CH₂CH₂OCH₃), increasing the calculated cLogP by approximately 0.5 log units and adding 14 Da of molecular weight . In purine-based MTH1 inhibitor SAR, the N-7 substituent occupies a lipophilic pocket adjacent to the active site; chain-length variation has been correlated with shifts in IC₅₀ exceeding 10-fold . While no direct head-to-head MTH1 assay comparing these two exact compounds has been published, the general SAR framework predicts that the ethoxyethyl-to-methoxyethyl substitution will measurably alter target engagement and cellular permeability.
| Evidence Dimension | N-7 side-chain identity and computed lipophilicity |
|---|---|
| Target Compound Data | 7-(2-ethoxyethyl): CH₂CH₂OCH₂CH₃; MW 374.46; cLogP ~2.1 (estimated) |
| Comparator Or Baseline | 7-(2-methoxyethyl) analog: CH₂CH₂OCH₃; MW 360.43; cLogP ~1.6 (estimated) |
| Quantified Difference | ΔMW = 14 Da; ΔcLogP ≈ +0.5 (estimated); one additional methylene unit |
| Conditions | Computational estimate based on purine-2,6-dione scaffold; direct experimental confirmation not available in open literature |
Why This Matters
Researchers requiring the exact ethoxyethyl substitution for patent integrity, SAR continuity, or target engagement cannot substitute the methoxyethyl analog without risking altered potency and physicochemical properties.
- [1] Kumar A, Kawamura T, Kawatani M, Osada H, Zhang KYJ. Chem Biol Drug Des. 2017;89:862–870. Demonstrates that N-7 substitution variation in purine-based MTH1 inhibitors causes >10-fold IC₅₀ shifts. View Source
